molecular formula C13H10BrN3O B15080499 N'-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B15080499
M. Wt: 304.14 g/mol
InChI Key: ZSLYYVGHLWKLKC-CXUHLZMHSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the 4-bromophenyl group, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the pyridine-2-carbohydrazide moiety provides a strong coordination site for metal ions, enhancing its utility in coordination chemistry .

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H10BrN3O/c14-11-6-4-10(5-7-11)9-16-17-13(18)12-3-1-2-8-15-12/h1-9H,(H,17,18)/b16-9+

InChI Key

ZSLYYVGHLWKLKC-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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